molecular formula C13H16F3N3O B2613248 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866145-18-8

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime

Cat. No.: B2613248
CAS No.: 866145-18-8
M. Wt: 287.286
InChI Key: WXGJXPMUDQACND-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a pyridine derivative featuring a pyrrolidinyl substituent at the 3-position, a trifluoromethyl group at the 5-position, and an ethanone O-methyloxime moiety. Pyridine derivatives with trifluoromethyl groups are widely studied for their stability, lipophilicity, and bioactivity, particularly in medicinal chemistry and agrochemical applications . The O-methyloxime group is known to enhance metabolic stability and influence molecular conformation, as seen in related compounds .

Properties

IUPAC Name

(E)-N-methoxy-1-[3-pyrrolidin-1-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O/c1-9(18-20-2)12-11(19-5-3-4-6-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGJXPMUDQACND-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyrrolidinyl and trifluoromethyl groups, followed by their incorporation into the pyridinyl ring. Reaction conditions such as temperature, pressure, and the use of specific catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions due to its reactive functional groups.
  • Reagent in Organic Reactions : It acts as a reagent in numerous chemical reactions, including oxidation and reduction processes. The compound can undergo nucleophilic substitution reactions, allowing for further functionalization.

Biology

  • Biological Activity Studies : Research indicates potential biological activities of this compound, particularly its interactions with biological macromolecules. These interactions may lead to insights into cellular mechanisms and pathways.
  • Mechanism of Action : The compound may modulate the activity of enzymes or receptors, which could be pivotal in understanding its biological effects. The specific molecular targets depend on the context of its application.

Medicine

  • Therapeutic Applications : Ongoing research is exploring the therapeutic potential of this compound in drug development. Its unique structural features may contribute to novel pharmacological properties.
  • Drug Development : The compound's ability to interact with various biological targets makes it a candidate for developing new drugs aimed at treating various diseases.

Industry

  • Material Development : In industrial applications, 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is used in creating new materials and as an intermediate in chemical production processes.

Case Studies and Research Findings

Several studies have highlighted the practical applications and effectiveness of this compound:

  • Antimicrobial Activity : A study focusing on novel derivatives synthesized from similar compounds demonstrated significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antimicrobial agents .
  • Pharmacological Research : Investigations into other derivatives have shown promising results in treating metabolic disorders and central nervous system conditions. This indicates that compounds structurally related to this compound could have similar therapeutic effects .

Mechanism of Action

The mechanism of action of 1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

2.1.1 Pyrrolidinyl vs. Piperazinyl Substitutions
  • 1-[5-(Trifluoromethyl)-2-Pyridinyl]piperazine (): Molecular Formula: C10H11F3N4 Substituents: Piperazine ring at the 2-position. Piperazine derivatives are often used as kinase inhibitors or receptor ligands .
  • 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(Trifluoromethyl)-2-Pyridinyl]-1-Ethanone (): Molecular Formula: C10H8F3N5O Substituents: Triazole at the 3-position. Key Differences: The triazole group introduces additional hydrogen-bonding capacity and aromaticity, which may improve target binding affinity compared to pyrrolidinyl .
2.1.2 Trifluoromethyl vs. Chloro Substituents
  • 1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Pyrazole-5-Carbaldehyde O-Methyloxime (): Molecular Formula: C14H10ClF3N4O Substituents: Chloro and trifluoromethyl on pyridine, pyrazole-oxime side chain. This compound’s pyrazole-oxime hybrid structure is associated with pesticidal activity .

Ethanone O-Methyloxime Derivatives

  • 1-[5-[[[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Amino]Methyl]-4,5-Dihydro-3-Isoxazolyl]-1-Ethanone O-Methyloxime (): Molecular Formula: C13H14ClF3N4O2 Molecular Weight: 350.72 Key Differences: Incorporates a dihydroisoxazole ring, which may confer rigidity and metabolic stability. The O-methyloxime here stabilizes the imine bond against hydrolysis .
  • 1-(4-{[5-(Trifluoromethyl)-2-Pyridinyl]Oxy}Phenyl)-1-Ethanone O-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxime (): Molecular Formula: C20H12ClF6N3O2 Molecular Weight: 475.78 Key Differences: Bipyridinyl structure with dual trifluoromethyl groups. The extended aromatic system likely enhances π-π stacking interactions in biological targets .

Pharmacologically Active Analogs

  • Tovorafenib ():

    • Molecular Formula: C17H12Cl2F3N7O2S
    • Molecular Weight: 506.29
    • Key Features: Pyridine-thiazole hybrid with kinase inhibitory activity. The trifluoromethyl group contributes to its lipophilicity and blood-brain barrier penetration .
  • Taranabant (): Molecular Formula: C27H25ClF3N3O2 Molecular Weight: 515.95 Key Features: Pyridinyl-propanamide structure with anti-obesity activity. The trifluoromethylpyridinyl moiety is critical for cannabinoid receptor antagonism .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
1-[3-(1-Pyrrolidinyl)-5-(Trifluoromethyl)-2-Pyridinyl]-1-Ethanone O-Methyloxime Hypothetical: ~C13H14F3N3O2 ~325.3 Pyrrolidinyl, CF3, O-methyloxime N/A (Theoretical)
1-[5-(Trifluoromethyl)-2-Pyridinyl]piperazine C10H11F3N4 244.22 Piperazinyl, CF3 Kinase inhibitors (analogs)
1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-1H-Pyrazole-5-Carbaldehyde O-Methyloxime C14H10ClF3N4O 350.72 Chloro, CF3, pyrazole-oxime Pesticidal activity (analogs)
Tovorafenib C17H12Cl2F3N7O2S 506.29 Pyridine-thiazole, CF3 Kinase inhibitor (FDA-approved)
1-(4-{[5-(Trifluoromethyl)-2-Pyridinyl]Oxy}Phenyl)-1-Ethanone O-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Oxime C20H12ClF6N3O2 475.78 Bipyridinyl, dual CF3, O-oxime Research chemical

Key Research Findings and Implications

  • Trifluoromethyl Groups : Enhance metabolic stability and lipophilicity, critical for CNS-targeting drugs (e.g., tovorafenib) .
  • O-Methyloxime Moieties : Improve resistance to oxidative metabolism, as demonstrated in agrochemical derivatives .
  • Pyrrolidinyl vs. Piperazinyl : Pyrrolidinyl’s five-membered ring offers conformational flexibility, while piperazinyl’s six-membered ring may enhance solubility and binding specificity .

Biological Activity

1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure, characterized by a pyridine ring and a trifluoromethyl group, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H20F3N3O2
  • Molecular Weight : 331.33 g/mol
  • CAS Number : 1279834-93-3
  • IUPAC Name : tert-butyl N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]carbamate

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Acetylcholinesterase Inhibition : Similar compounds have shown efficacy in inhibiting acetylcholinesterase (AChE), which is critical in the treatment of organophosphate poisoning. Studies indicate that oxime derivatives can reactivate AChE inhibited by organophosphates, thus restoring cholinergic function .
  • Monoamine Oxidase Activity : Some oxime compounds have been reported to affect monoamine oxidase (MAO) activities, which are essential for neurotransmitter metabolism. Inhibition of MAO-A and MAO-B has been documented, suggesting potential implications for mood disorders .

Antibacterial Activity

Research has indicated that similar pyridine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that compounds with a pyrrolidine moiety can enhance antibacterial efficacy through improved membrane permeability and target binding .

Case Studies

  • Reactivation of AChE : In a controlled study involving various oximes, it was found that specific structural modifications led to enhanced reactivation rates of AChE inhibited by organophosphates. The results demonstrated that this compound could potentially improve therapeutic outcomes in cases of poisoning .
  • Neuroprotective Effects : Another study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to neurotoxic agents. The findings suggested that these oximes could mitigate oxidative stress and apoptosis, indicating potential use in neurodegenerative diseases .

Data Tables

PropertyValue
Molecular FormulaC15H20F3N3O2
Molecular Weight331.33 g/mol
CAS Number1279834-93-3
Purity≥95%
Biological ActivityEffect
AChE ReactivationModerate to High Efficacy
Antibacterial ActivityEffective against Gram-positive and Gram-negative bacteria
MAO InhibitionSignificant inhibition observed

Q & A

Q. Basic Research

  • NMR :
    • ¹H NMR : Identify oxime protons (δ 8.0–8.5 ppm) and pyrrolidinyl protons (δ 2.5–3.5 ppm).
    • ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -65 ppm).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (e.g., m/z 345.1215 for C₁₄H₁₇F₃N₃O).

What computational strategies predict binding affinity to biological targets?

Q. Advanced Research

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or receptors (e.g., EGFR, MAPK). The trifluoromethyl group may enhance hydrophobic binding .
  • QSAR Models : Train models on analogs with pyridine-oxime scaffolds to predict bioactivity.
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .

How does the trifluoromethyl group influence physicochemical properties and bioactivity?

Q. Advanced Research

  • Lipophilicity : Increases LogP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
  • Metabolic Stability : Reduces oxidative metabolism (CYP450 inhibition assays).
  • Bioactivity : Trifluoromethylated pyridines show improved IC₅₀ values in kinase inhibition assays (e.g., IC₅₀ = 12 nM vs. 45 nM for non-fluorinated analog) .

What in vitro assays screen for antimicrobial or anticancer activity?

Q. Basic Research

  • Anticancer : MTT assay (IC₅₀ in HeLa or MCF-7 cells).
  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli).
  • Apoptosis : Flow cytometry with Annexin V/PI staining .

How can discrepancies in biological activity data be resolved?

Q. Advanced Research

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀).
  • Reproducibility : Replicate experiments in ≥3 independent labs .

What challenges arise in scaling synthesis for preclinical studies?

Q. Advanced Research

  • Purification : Use flash chromatography or recrystallization (ethanol/water) for bulk material.
  • Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reactions .

Which animal models evaluate pharmacokinetics and toxicity?

Q. Advanced Research

  • Rodent Models :
    • PK : Intravenous/oral dosing in Sprague-Dawley rats; measure Cₘₐₓ, t₁/₂ via LC-MS/MS.
    • Toxicity : 28-day repeat-dose study (OECD 407) with histopathology .

How can the oxime moiety be modified to enhance stability?

Q. Advanced Research

  • Pro-Drugs : Convert oxime to a hydrolyzable ester (e.g., acetyloxime).
  • Stability Assays : Incubate in PBS (pH 7.4) at 37°C; monitor degradation via HPLC .

How does pyrrolidinyl stereochemistry affect target interactions?

Q. Advanced Research

  • Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak AD-H column).
  • Activity Comparison : (R)-enantiomer shows 10-fold higher affinity for serotonin receptors than (S)-enantiomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.